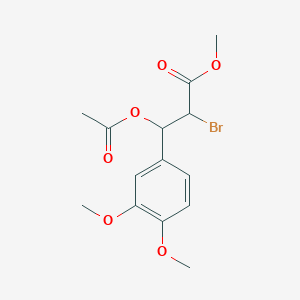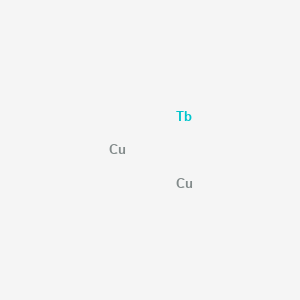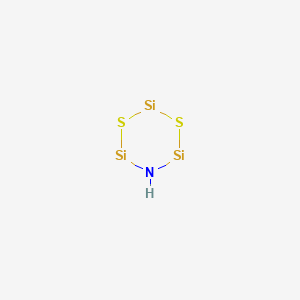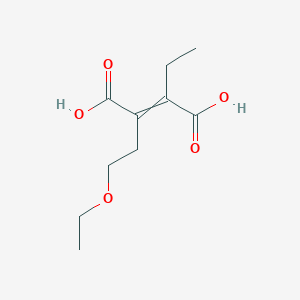
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid is an organic compound with a complex structure that includes both ethoxy and ethyl groups attached to a butenedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid can be achieved through several synthetic routes. One common method involves the esterification of ethoxyethanol with a suitable acid derivative, followed by further functionalization to introduce the ethyl and butenedioic acid groups. The reaction conditions typically require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing phase transfer catalysts such as tetrabutylammonium bromide or crown ethers to enhance reaction efficiency . The process is optimized to achieve high purity and yield, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid include other esters and derivatives of butenedioic acid, such as ethyl butenedioate and ethoxyethyl butenedioate .
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
6309-80-4 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-(2-ethoxyethyl)-3-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C10H16O5/c1-3-7(9(11)12)8(10(13)14)5-6-15-4-2/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
AGKQSRQNARYYRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CCOCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



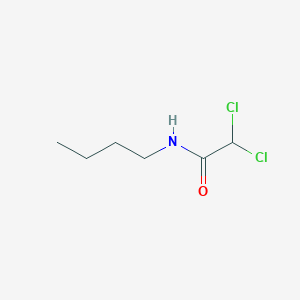

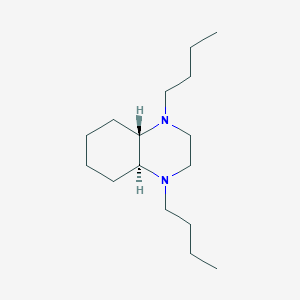
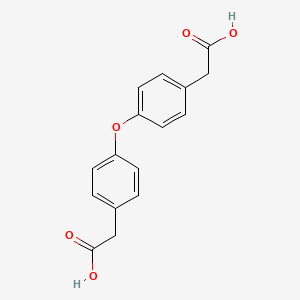
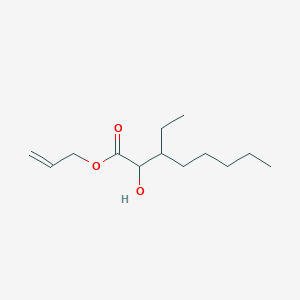

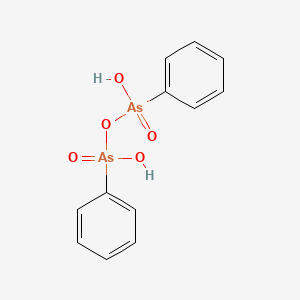
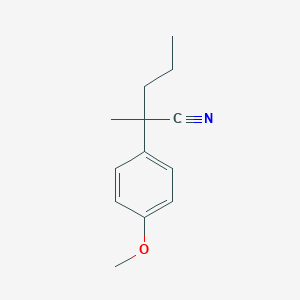
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
